molecular formula C9H9ClN2O4 B8439064 Methyl 2-chloro-4-(methylamino)-5-nitrobenzoate

Methyl 2-chloro-4-(methylamino)-5-nitrobenzoate

Cat. No. B8439064
M. Wt: 244.63 g/mol
InChI Key: ILXWMVDVVBUSKT-UHFFFAOYSA-N
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Patent
US08674113B2

Procedure details

Thionylchloride (3.87 g, 32 mmol) is added dropwise at rt to a mixture of 2-chloro-4-methylamino-5-nitro-benzoic acid (5.00 g, 22 mmol) and 45 mL MeOH and it is stirred at reflux overnight. The mixture is cooled to rt and the precipitate is collected by filtration and dried. Yield: 5.01 g. MS m/z: 245 [M+H]+.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:14]=[C:13]([NH:15][CH3:16])[C:12]([N+:17]([O-:19])=[O:18])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].[CH3:20]O>>[CH3:20][O:9][C:8](=[O:10])[C:7]1[CH:11]=[C:12]([N+:17]([O-:19])=[O:18])[C:13]([NH:15][CH3:16])=[CH:14][C:6]=1[Cl:5]

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)NC)[N+](=O)[O-]
Name
Quantity
45 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])NC)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.